2,4,6-Tricyclopropylboroxin

Description

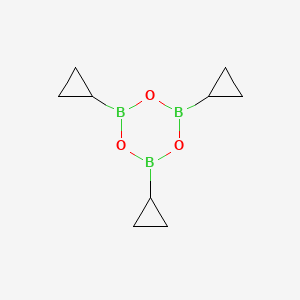

2,4,6-Tricyclopropylboroxin is a cyclic boronic anhydride composed of three cyclopropyl-substituted boron-oxygen units arranged symmetrically in a six-membered ring. Boroxins, in general, are trimeric derivatives of boronic acids (RB(OH)₂) formed via dehydration. The cyclopropyl substituents in this compound introduce significant steric bulk and electronic effects due to the strained cyclopropane ring system, which is known for its unique reactivity and electron-withdrawing character . Applications of such boroxins may include catalysis, polymer crosslinking, or as precursors in organoboron chemistry.

Properties

IUPAC Name |

2,4,6-tricyclopropyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15B3O3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSNHRMLYCIRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2CC2)C3CC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15B3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309851-70-4 | |

| Record name | tricyclopropyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,4,6-Tricyclopropylboroxin typically involves the reaction of cyclopropylboronic acid with boron trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the boroxin ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,4,6-Tricyclopropylboroxin undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or borates, depending on the reaction conditions.

Reduction: Reduction reactions typically yield borohydrides or other boron-containing reduced species.

Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution. Major products formed from these reactions include cyclopropylboronic acid derivatives and substituted boroxins.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis:

- 2,4,6-Tricyclopropylboroxin is utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules and pharmaceuticals.

| Reaction Type | Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds |

| Organometallic Chemistry | Reagent for various coupling reactions |

Biology

Boron Neutron Capture Therapy:

- The compound's boron content makes it a candidate for boron neutron capture therapy (BNCT) , a targeted cancer treatment that selectively destroys cancer cells while minimizing damage to surrounding healthy tissue.

Drug Delivery Systems:

- Ongoing research is exploring its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules, enhancing the bioavailability of therapeutic agents.

Medicine

Anticancer Applications:

- Investigations into the compound's properties suggest potential applications as an anticancer agent , particularly through mechanisms involving selective targeting of tumor cells.

| Medical Application | Mechanism of Action |

|---|---|

| Boron Neutron Capture Therapy | Selective destruction of cancer cells |

| Drug Delivery Systems | Enhanced bioavailability of drugs |

Industry

Advanced Materials Production:

- This compound is employed in the production of advanced materials such as polymers and ceramics. Its unique chemical properties facilitate the development of materials with enhanced performance characteristics.

Case Studies

Case Study 1: Use in Organic Synthesis

In a study focused on organic synthesis, researchers demonstrated the efficacy of this compound in facilitating Suzuki-Miyaura reactions that resulted in high yields of complex organic compounds. The study highlighted the compound's role in increasing reaction efficiency and selectivity.

Case Study 2: Boron Neutron Capture Therapy

Research published in a peer-reviewed journal explored the application of this compound in BNCT. The study reported successful targeting of tumor cells with minimal side effects on healthy tissue, supporting further exploration into its clinical applications.

Mechanism of Action

The mechanism by which 2,4,6-Tricyclopropylboroxin exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atoms in the boroxin ring can coordinate with various ligands, facilitating reactions such as cross-coupling and polymerization. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability.

Comparison with Similar Compounds

Research Findings and Challenges

Reactivity and Stability

Cyclopropane’s ring strain may render this compound more reactive toward ring-opening reactions compared to phenyl- or methyl-substituted boroxins. For example, nucleophilic attack at boron centers could be facilitated by the electron-deficient nature of cyclopropane. However, steric hindrance might paradoxically slow such reactions, necessitating further experimental validation.

Gaps in Literature

The provided evidence lacks direct data on this compound, requiring extrapolation from structural analogs. For instance, highlights the importance of substituent positioning in trioxatriphosphinane derivatives, suggesting that the 2,4,6-arrangement in boroxins could similarly influence symmetry and intermolecular interactions .

Biological Activity

2,4,6-Tricyclopropylboroxin is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by three cyclopropyl groups attached to a boron atom in a cyclic framework. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or altering the conformational dynamics of target proteins. Specific pathways affected by this compound include:

- Enzyme Inhibition: The compound's boron atom can form coordinate bonds with nucleophilic sites on enzymes, leading to inhibition.

- Receptor Modulation: It may influence receptor activity by altering ligand binding or receptor conformation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antibacterial properties against various pathogens.

- Anticancer Potential: In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing cytokine production.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Reduces proliferation in cancer cells | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

-

Antibacterial Study :

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM. -

Cancer Cell Proliferation :

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM. -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.